![molecular formula C14H15ClN4O2 B14322899 N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 106290-25-9](/img/structure/B14322899.png)
N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chlorine atom and a methyl group, linked to a phenyl ring through an ether bond, and further connected to a dimethylurea moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea typically involves the following steps:
Formation of the Pyridazine Intermediate: The initial step involves the chlorination of 5-methylpyridazine to obtain 6-chloro-5-methylpyridazine.
Ether Formation: The chlorinated pyridazine is then reacted with 4-hydroxyphenyl to form the ether linkage, resulting in 4-[(6-chloro-5-methylpyridazin-3-yl)oxy]phenol.
Urea Formation: Finally, the phenol derivative is reacted with dimethylcarbamoyl chloride in the presence of a base to form the desired N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
化学反应分析
Types of Reactions
N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Oxidized derivatives of the pyridazine ring.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
科学研究应用
N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, resulting in desired biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
N’-{4-[(6-Methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea: Similar structure but lacks the chlorine atom.
N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N-methylurea: Similar structure but with a different urea moiety.
Uniqueness
N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea is unique due to the presence of the chlorine atom on the pyridazine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
106290-25-9 |
|---|---|
分子式 |
C14H15ClN4O2 |
分子量 |
306.75 g/mol |
IUPAC 名称 |
3-[4-(6-chloro-5-methylpyridazin-3-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C14H15ClN4O2/c1-9-8-12(17-18-13(9)15)21-11-6-4-10(5-7-11)16-14(20)19(2)3/h4-8H,1-3H3,(H,16,20) |
InChI 键 |
QVFZDFSAYHAJRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN=C1Cl)OC2=CC=C(C=C2)NC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



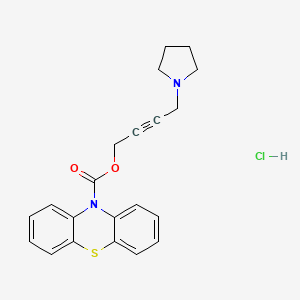
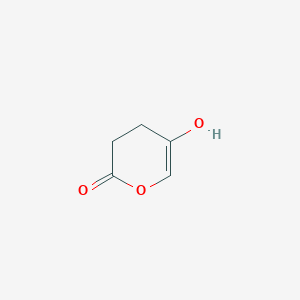
![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)





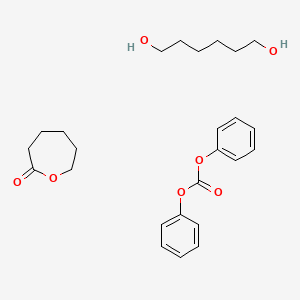
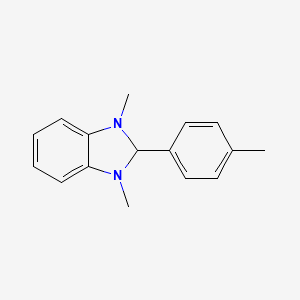
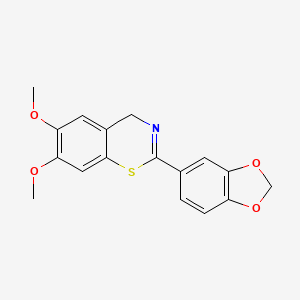
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
